molecular formula C19H13NO4 B1680282 Decarine CAS No. 54354-62-0

Decarine

Cat. No. B1680282
CAS RN: 54354-62-0
M. Wt: 319.3 g/mol
InChI Key: GJJFWGQGJJGJEO-UHFFFAOYSA-N
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Description

Decarine, also known as Rutaceline, is an organic compound with the chemical formula C19H13NO4 . It is a white to yellow crystalline solid primarily used as a dye . It can be used in the production of dyes and mordants, such as for dyeing fibers and fabrics . It also finds use in certain visualization fields, such as perspective views and cell imaging .


Molecular Structure Analysis

Decarine has a molecular weight of 319.311 Da and a mono-isotopic mass of 319.084473 Da . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its polar surface area is 61 Å2, and it has a molar refractivity of 92.6±0.3 cm3 .


Chemical Reactions Analysis

While specific chemical reactions involving Decarine are not detailed in the search results, it’s known that alkaloids, the class of compounds to which Decarine belongs, exhibit a range of biological activities . These include cytotoxic, antimalarial, leishmanicidal, anti-inflammatory, analgesic, antiviral, and antibacterial activities .


Physical And Chemical Properties Analysis

Decarine has a density of 1.5±0.1 g/cm3 and a boiling point of 588.0±45.0 °C at 760 mmHg . Its flash point is 309.4±28.7 °C . The compound has a molar volume of 218.6±3.0 cm3 and a polarizability of 36.7±0.5 10-24 cm3 .

Scientific Research Applications

Antimicrobial and Antiplasmodial Properties

Decarine, a benzophenanthridine alkaloid, has been identified for its significant antimicrobial properties. Studies have shown that decarine isolated from various plant species exhibits inhibitory activities against a range of bacterial strains. For instance, decarine from Zanthoxylum capense demonstrated notable antibacterial activity, particularly against Staphylococcus aureus, with minimal inhibitory concentration (MIC) values ranging from 12.5 to 50 μg/mL (Luo et al., 2012). Additionally, decarine showed antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria, indicating its potential as an antimalarial agent (Ross et al., 2004).

Anti-inflammatory and Antioxidant Effects

Decarine also exhibits significant anti-inflammatory activities. In a study on Zanthoxylum myriacanthum var. pubescens, decarine was identified as a major anti-inflammatory constituent. It showed inhibition of nitric oxide (NO) production in lipopolysaccharide-induced RAW 264.7 cells, a marker of inflammation (Zhang et al., 2017). This suggests its potential application in treating inflammatory conditions. Moreover, its antioxidant properties support the use of the plants containing it for ailments like enteritis and colitis.

Anticancer Potential

Decarine has shown promise in cancer research. Its presence in various plant extracts has been associated with anti-cancer activities, particularly in inhibiting the proliferation of cancer cells. Although specific studies focusing solely on decarine's anticancer effects are limited, the compound's presence in pharmacologically active plant extracts suggests its contributory role in these effects.

Synthesis and Chemical Study

The study of decarine also extends to its synthesis and chemical properties. Research has been conducted on the concise synthesis of decarine using palladium-assisted biaryl coupling reactions, highlighting the interest in this compound for further chemical exploration and potential pharmacological applications (Harayama et al., 2003).

Immunomodulatory Effects

Decarine's role in immune modulation has been indicated in studies exploring the immunostimulant activities of plant extracts. For example, in the context of traditional medicine, decarine-containing plant extracts have been used for their immunostimulatory properties, which might be partly attributed to the presence of decarine (Rasheed et al., 2016).

Safety And Hazards

In case of exposure, it’s recommended to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of inhalation or ingestion, immediate medical attention is required .

properties

IUPAC Name

1-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c1-22-19-14-8-20-18-12(11(14)4-5-15(19)21)3-2-10-6-16-17(7-13(10)18)24-9-23-16/h2-8,21H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJFWGQGJJGJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C3C=CC4=CC5=C(C=C4C3=NC=C21)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202738
Record name Rutaceline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decarine

CAS RN

54354-62-0
Record name 1-Methoxy[1,3]benzodioxolo[5,6-c]phenanthridin-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54354-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rutaceline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054354620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rutaceline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
292
Citations
SV Kessar, YP Gupta, P Balakrishnan… - The Journal of …, 1988 - ACS Publications
The alkaloids chelerythrine (8b) and decarine (7c) have been synthesized through a benzyne-mediated cyclization of jV-(2-halobenzyl)-l-naphthylamines 4 with KNH2 in ammonia/ether…
Number of citations: 80 pubs.acs.org
T Harayama, T Sato, Y Nakano, H Abe… - …, 2003 - u-toyama.elsevierpure.com
Total synthesis of fagaridine (5) and decarine (6), phenolic benzo [c] phenanthridine alkaloids, was accomplished via the aryl-aryl coupling reaction of bromo amides protected by an …
Number of citations: 35 u-toyama.elsevierpure.com
J Vaquette, JL Pousset, RR Paris, A Cavé - Phytochemistry, 1974 - Elsevier
… l’avons dt;nomm& decarine. La decarine cristallise en aiguilles cotonneuses de couleur orangie dans le mllange mithanol-chloroforme. A 1’Ctat pm-, la decarine est difficilement soluble …
Number of citations: 34 www.sciencedirect.com
H Zhang, X Gan, Q Fan, J Yang, P Zhang, H Hu… - Scientific Reports, 2017 - nature.com
… activities of the ethyl acetate extract are mainly due to the existence of decarine. … Our studies also indicated anti-inflammatory activtity of decarine was realized by inhibiting TNF-α and IL-…
Number of citations: 36 www.nature.com
X Luo, D Pires, JA Aínsa, B Gracia, N Duarte… - Journal of …, 2013 - Elsevier
… obtained for a benzophenanthridine alkaloid, decarine (1), and … In infected macrophages, decarine (1) was able to reduce … is the first report on the antimycobacterial activity of decarine. …
Number of citations: 80 www.sciencedirect.com
PG Waterman - Phytochemistry, 1975 - ui.adsabs.harvard.edu
Decarine from the bark of Zanthoxylum viride - NASA/ADS … Decarine from the bark of Zanthoxylum viride …
Number of citations: 9 ui.adsabs.harvard.edu
SVIR KESSAR, YPAL GUPTA… - Heterocycles …, 1984 - pascal-francis.inist.fr
Synthesis of decarine … Synthesis of decarine …
Number of citations: 5 pascal-francis.inist.fr
MJ Cheng, KH Lee, IL Tsai, IS Chen - Bioorganic & medicinal chemistry, 2005 - Elsevier
… Thus, in comparison with the inactive norchelerythrine, the 8-OH group in decarine seems to … It is interesting that the tertiary phenolic benzo[c]phenanthridine, decarine, showed activity …
Number of citations: 115 www.sciencedirect.com
J Simeray, JP Chaumont, F Bevalot, J Vaquette - Phytochemistry, 1985 - Elsevier
… Other constituents identified are the known benzophenanthridines, decarine, norchelerythrine … From alkaline CHCls, after CC on silica gel, an additional quantity of decarine (2, 66 mg) …
Number of citations: 12 www.sciencedirect.com
MJ Cheng, CF Lin, HS Chang, IS Chen - Journal of the Chilean …, 2008 - SciELO Chile
… Thus, among the above bioactive compounds, decarine, γ-fagarine and (+)-platydesmine, also re-isolated in this study, can be proposed as anti-HIV constituents of the stem bark of Z. …
Number of citations: 13 www.scielo.cl

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